molecular formula C7H13NO B2653380 Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine CAS No. 1807939-96-3

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

Cat. No.: B2653380
CAS No.: 1807939-96-3
M. Wt: 127.18 g/mol
InChI Key: ZZWFAKPWUUTAEQ-NKWVEPMBSA-N
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Description

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its conformationally restricted structure. This compound is a derivative of γ-aminobutyric acid (GABA), a chief neurotransmitter in mammals, and is used to study various GABA-related biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine involves an eight-step sequence. The key steps include the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and the catalytic reduction of the pyridine ring. This method allows for the preparation of the compound in a 9.0% overall yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Catalytic reduction of the pyridine ring is a key step in its synthesis.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be used for further studies in medicinal chemistry.

Scientific Research Applications

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine involves its interaction with GABA receptors. The conformational restriction of the compound enhances its potency and selectivity towards these receptors, making it a valuable tool for studying GABA-related biological activities . The molecular targets include GABA receptors, and the pathways involved are related to GABAergic neurotransmission.

Properties

CAS No.

1807939-96-3

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(4aR,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine

InChI

InChI=1S/C7H13NO/c1-2-6-4-9-5-7(6)8-3-1/h6-8H,1-5H2/t6-,7+/m0/s1

InChI Key

ZZWFAKPWUUTAEQ-NKWVEPMBSA-N

SMILES

C1CC2COCC2NC1

Isomeric SMILES

C1C[C@H]2COC[C@H]2NC1

Canonical SMILES

C1CC2COCC2NC1

solubility

not available

Origin of Product

United States

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